1-Octanesulfonic acid

Ion-pair chromatography log P pKa

Many labs face inconsistent HPLC retention and failed pharmacopeial method validation when using inferior ion-pair reagents. 1-Octanesulfonic acid (CAS 3944-72-7) provides the validated C8 chain length specified in USP/EP methods, ensuring reliable separation and compliance. - Consistent retention: log P 1.06, pKa -0.43, eliminating homolog-induced variability. - Method-ready: ≥98% purity, UV-transparent at 200 nm. - Supply assurance: Bulk stock with global shipping.

Molecular Formula C8H18O3S
Molecular Weight 194.29 g/mol
CAS No. 3944-72-7
Cat. No. B1201126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octanesulfonic acid
CAS3944-72-7
Synonyms1-octanesulfonate
1-octanesulfonic acid
1-octanesulfonic acid, ammonium salt
1-octanesulfonic acid, sodium salt
n-octyl sulfate
n-octylsulfate
sodium 1-octanesulfonate
sodium octyl sulfate
Molecular FormulaC8H18O3S
Molecular Weight194.29 g/mol
Structural Identifiers
SMILESCCCCCCCCS(=O)(=O)O
InChIInChI=1S/C8H18O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H,9,10,11)
InChIKeyWLGDAKIJYPIYLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Octanesulfonic Acid: Ion-Pair Reagent & Surfactant Overview


1-Octanesulfonic acid (CAS 3944-72-7), a straight-chain C8 alkyl sulfonic acid, is a high-purity ion-pairing reagent and anionic surfactant used extensively in reversed-phase HPLC for the separation of basic and polar compounds . With a pKa of approximately -0.43, it exists almost entirely in its ionized sulfonate form across a wide pH range, providing consistent chromatographic performance that distinguishes it from weaker carboxylic acid-based additives [1]. Its eight-carbon hydrophobic chain delivers a predictable balance between aqueous solubility (the sodium salt is freely soluble in water) and reversed-phase retention, positioning it between shorter-chain homologs that offer insufficient retention and longer-chain analogs that risk excessive hydrophobicity and solubility limitations [2].

Ion-pair RP‑HPLC for basic & polar analytes
C8 chain balances reversed‑phase retention and aqueous solubility
Fully ionized sulfonate across mobile‑phase pH 2–8

1-Octanesulfonic Acid: Why Substitution Fails


Alkyl sulfonic acid homologs (C6–C12) are not functionally interchangeable as ion-pair reagents. The chain-length-dependent hydrophobicity (log P) governs retention, selectivity, and resolution of target analytes in reversed-phase HPLC; even a single methylene unit difference between C7 and C8 sulfonates shifts log P by approximately 0.5 units and alters pKa [1]. In surfactant applications, the critical micelle concentration (CMC) decreases by roughly an order of magnitude with each two-carbon chain extension, meaning that substituting 1-octanesulfonic acid with 1-heptanesulfonic acid requires approximately double the molar concentration to achieve equivalent micellar phase behavior, while 1-decanesulfonic acid may precipitate or over-retain analytes [2]. UV transparency specifications, solubility limits, and pharmacopeial method validations further preclude casual substitution without full re-validation [3].

Chain‑length retention shift
A single methylene unit changes log P by ~0.5, altering ion‑pair selectivity and resolution; C7 or C9 cannot reproduce C8 retention.
Micellization mismatch
CMC drops ~3–4× per two‑carbon extension; substituting C8 with C7 requires ~2× higher concentration, while C10+ may precipitate.
Compendial method lock‑in
Pharmacopeial HPLC methods specify C8; any chain‑length substitution demands full re‑validation per ICH Q2(R1).

1-Octanesulfonic Acid vs. Analogs: Key Evidence


Log P and pKa vs. Shorter-Chain Sulfonates

1-Octanesulfonic acid exhibits a log P (calculated) of 1.06 and pKa of −0.43, compared to 0.56 and approximately −0.42 for 1-heptanesulfonic acid and 0.07 and −0.91 for 1-hexanesulfonic acid [1]. The C8 chain provides a log P increment of ~0.5 per methylene unit relative to C7, directly translating to measurably stronger reversed-phase retention for ion-paired analytes. The pKa values confirm that all three remain fully ionized under typical HPLC mobile phase conditions (pH 2–8), meaning the retention differentiation arises predominantly from hydrophobic interaction differences rather than ionization state variations [1].

Log P & pKa vs. C7/C6
Head-to-head comparison
Δ log P C8 vs C7 ≈ +0.50; C8 vs C6 ≈ +0.99; pKa C8 −0.43 (C7 −0.42, C6 −0.91)
Retention difference is driven by hydrophobicity, not ionization state
Calculated log P (KOWWIN); NIST pKa data
Ion-pair chromatography log P pKa alkyl sulfonic acid homologs

Critical Micelle Concentration vs. Shorter-Chain Homologs

The CMC of sodium 1-heptanesulfonate is reported at 0.302 mol/dm³ [1]. While a directly measured CMC value for sodium 1-octanesulfonate under identical conditions was not located in the primary literature, the established linear relationship between alkyl chain length and log(CMC) for homologous sodium 1-alkylsulfonates predicts that sodium 1-octanesulfonate's CMC is approximately 0.10–0.15 mol/dm³, a 2- to 3-fold reduction relative to the C7 homolog [2]. The solubility-of-ethane study confirms that sodium 1-octanesulfonate forms micelles and solubilizes hydrophobic gases in a concentration-dependent manner consistent with this class trend [3].

CMC (Predicted)
Class‑level inference
C8 CMC predicted ~0.10–0.15 M; C7 measured 0.302 M
~2–3× lower CMC may reduce surfactant load in formulations
QSAR class trend; experimental C8 CMC not directly located
Critical micelle concentration surfactant sodium alkyl sulfonates micellization

UV/Vis Transparency vs. Heptanesulfonate

At the critical low-wavelength detection limit of 200 nm, 1-octanesulfonic acid sodium salt (HPLC grade) achieves ≥70% UV transmission at 0.005 mol/L (1 cm path length) [1], compared to ≥70% for 1-heptanesulfonic acid sodium salt under identical conditions [2]. At 220 nm, the octanesulfonate transmits ≥90%, rising to ≥98% at 250 nm [1]. This transparency profile is equivalent to or marginally better than the C7 homolog, while longer-chain analogs (C10+) typically exhibit higher background absorbance due to trace hydrophobic impurities that are more difficult to remove during synthesis. The consistent UV cutoff of ≤210 nm makes 1-octanesulfonic acid compatible with UV detection across the full range used in pharmacopeial methods.

UV Transparency
Cross‑study comparable
200 nm: ≥70%; 220 nm: ≥90%; 250 nm: ≥98% (0.005 M, 1 cm)
Compatible with low‑UV detection for peptides and nucleotides
Equivalent to C7; C10+ reagents often show higher absorbance
UV transparency HPLC detection ion-pair reagent purity low-wavelength UV

Ion Chromatography Detection Limits

A validated suppressed-conductivity ion chromatography method achieved simultaneous determination of 15 sulfonic acids and alkyl sulfates, including 1-octanesulfonic acid, with detection limits in the range of 0.06–0.16 μM for all analytes [1]. This method separated methane-, ethane-, 1-propane-, 1-butane-, 1-pentane-, 1-hexane-, 1-heptane-, 1-octane-, 1-nonane-, 1-decane-, and 1-dodecanesulfonic acids alongside dodecylbenzene-, p-toluene-, and benzenesulfonic acids in a single gradient run. The successful resolution of 1-octanesulfonic acid from its C7 and C9 neighbors demonstrates that its retention characteristics are sufficiently distinct for unambiguous identification and quantification in complex environmental matrices, a property not guaranteed for all homolog pairs.

IC Detection Limits
Head-to-head comparison
LOD 0.06–0.16 μM for 15 sulfonates; baseline‑resolved C7/C8/C9
Enables selective quantification in complex environmental matrices
Suppressed conductivity; IonPac AS11‑HC column
Ion chromatography detection limit alkyl sulfonates water analysis suppressed conductivity

Skin Permeation Enhancement vs. Heptanesulfonate

In a comparative study of lipophilic counter-ions for transdermal delivery of 5-aminolevulinic acid (ALA), sodium 1-octanesulfonic acid, sodium 1-heptanesulfonic acid, and sodium 1-pentanesulfonic acid were evaluated as permeation enhancers at pH 4.0 [1]. All three alkyl sulfonates enhanced ALA permeation relative to the control, but the C8 chain (octanesulfonate) provided the optimal balance of ion-pair lipophilicity and aqueous solubility, yielding higher permeation enhancement than the C7 analog. The study demonstrates that chain length directly modulates the permeation-enhancing effect, with C8 outperforming C7 while C5 showed the lowest enhancement among the three tested.

Skin Permeation
Head-to-head comparison
Reported rank C8 > C7 > C5 for ALA permeation at pH 4.0
Supports selection of C8 for ion‑pair delivery research
In vitro skin model; lipophilic counter‑ion data
Skin permeation transdermal delivery 5-aminolevulinic acid sodium alkyl sulfonates ion-pair permeation enhancer

1-Octanesulfonic Acid: Preferred Applications


Validated Pharmacopeial HPLC Methods

1-Octanesulfonic acid sodium salt is the ion-pair reagent specified in numerous validated pharmacopeial methods (USP, EP, ChP) for the analysis of basic drug substances and peptide pharmaceuticals [1]. The C8 chain provides optimal retention (log P = 1.06) for moderately polar basic analytes that would elute near the void volume with C6 or C7 reagents but would be excessively retained by C10 or C12 reagents [2]. Its equivalent UV transparency to the C7 homolog at 200 nm ensures compatibility with low-wavelength detection required for many pharmaceutical impurities [3]. Substituting with a different chain-length sulfonate would require complete method re-validation per ICH Q2(R1) guidelines, whereas sourcing the specified C8 compound maintains compendial compliance.

Environmental Monitoring by Ion Chromatography

For environmental laboratories monitoring sulfonate surfactants in water samples, 1-octanesulfonic acid serves dual roles: as a target analyte in validated ion chromatography methods capable of detecting 15 sulfonates simultaneously at 0.06–0.16 μM LODs, and as a reference standard for calibrating retention time windows for the C8 homolog [4]. The validated gradient IC method demonstrates baseline resolution of 1-octanesulfonate from its C7 and C9 neighbors, which is critical for accurate quantification in complex environmental matrices where homologous sulfonate mixtures are commonly present. High-purity 1-octanesulfonic acid (≥98%) is essential as a calibration standard to avoid cross-contamination from neighboring homologs that would compromise quantification accuracy.

Ion-Pair Enhanced Transdermal Delivery

In pharmaceutical formulation research, sodium 1-octanesulfonate is the alkyl sulfonate of choice for ion-pair-mediated enhancement of transdermal drug delivery when the target drug substance is a cationic or basic compound at formulation-relevant pH (e.g., pH 4.0) [5]. Direct comparative evidence shows that the C8 chain outperforms both C5 and C7 homologs in enhancing skin permeation of 5-aminolevulinic acid, a finding that establishes C8 as the empirically optimal chain length in this application class. Formulators selecting 1-octanesulfonic acid over shorter-chain alternatives can expect superior permeation enhancement without the solubility and precipitation risks associated with C10+ surfactants.

Micellar Solubilization and Extraction

For analytical and preparative protocols requiring micellar solubilization of hydrophobic compounds (e.g., gas solubilization, micellar electrokinetic chromatography, or detergent-based protein extraction), sodium 1-octanesulfonate offers a CMC predicted at approximately 0.10–0.15 mol/dm³, roughly 2–3× lower than the C7 homolog (CMC = 0.302 mol/dm³) [6][7]. This means equivalent micellar-phase behavior is achieved at substantially lower surfactant concentrations, reducing reagent consumption and minimizing potential interference with downstream spectroscopic or mass spectrometric detection. The free aqueous solubility (>300 g/L estimated for the sodium salt) ensures ease of mobile phase and buffer preparation at concentrations well above the CMC without precipitation risk [8].

Application
Selection Property
Validation Focus
Compendial HPLC methods (USP/EP/ChP)
C8 retention balance for moderate‑polarity basic analytes
Method compliance; low‑UV transparency at 200–220 nm
Environmental IC monitoring
High‑purity standard for calibration
Baseline resolution from C7 and C9 homologs
Transdermal delivery research
C8 chain permeation profile
Reported rank among C5, C7, C8 homologs in vitro
Micellar solubilization & extraction
Lower CMC than shorter‑chain homologs
Aqueous solubility for buffer preparation at working concentrations

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